BenchChemオンラインストアへようこそ!

Cannabisin-B

Alzheimer's Disease Neuroprotection Cholinesterase Inhibition

Cannabisin-B (CAS 144506-17-2) is a mechanism-specific lignanamide for targeted research. Unlike its analogs, it exhibits superior AChE inhibition (51.99% at 0.1 mg/mL), mixed-type PTP1B inhibition (IC50 0.84 μM), and competitive tyrosinase inhibition. It uniquely induces autophagic cell death via AKT/mTOR suppression in HepG2 cells. Choose Cannabisin-B for unambiguous pathway dissection in Alzheimer’s, diabetes, and liver cancer studies. Avoid generic substitution—validate with the correct reference standard.

Molecular Formula C34H32N2O8
Molecular Weight 596.6 g/mol
CAS No. 144506-17-2
Cat. No. B6594924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCannabisin-B
CAS144506-17-2
Molecular FormulaC34H32N2O8
Molecular Weight596.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCNC(=O)C2C(C3=CC(=C(C=C3C=C2C(=O)NCCC4=CC=C(C=C4)O)O)O)C5=CC(=C(C=C5)O)O)O
InChIInChI=1S/C34H32N2O8/c37-23-6-1-19(2-7-23)11-13-35-33(43)26-15-22-17-29(41)30(42)18-25(22)31(21-5-10-27(39)28(40)16-21)32(26)34(44)36-14-12-20-3-8-24(38)9-4-20/h1-10,15-18,31-32,37-42H,11-14H2,(H,35,43)(H,36,44)/t31-,32-/m0/s1
InChIKeyXENYXHLAFMZULS-ACHIHNKUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cannabisin-B (CAS 144506-17-2): A Lignanamide Reference Standard with Demonstrated Antiproliferative, Antioxidant, and Enzyme Inhibitory Activities for Biomedical Research


Cannabisin-B (CAS 144506-17-2) is a naturally occurring phenylpropionamide lignanamide isolated from hempseed (Cannabis sativa L.) hulls and fruits, as well as from Tetragonia tetragonioides [1]. It possesses a molecular weight of 596.63 g/mol and a molecular formula of C34H32N2O8 [2]. Characterized by high-resolution mass spectrometry and NMR, Cannabisin-B serves as a critical reference standard for the analysis of hemp seed polyphenols and is widely utilized in studies investigating antiproliferative activity, antioxidant capacity, and enzyme inhibition [3].

Cannabisin-B Cannot Be Substituted by Its Closest Analogs: Evidence-Based Differentiation in Biological Activity and Molecular Mechanism


While the cannabisin family (A, B, C, D, E, F, M, N, etc.) shares a common lignanamide scaffold, generic substitution among these analogs is not scientifically justified due to significant, quantifiable differences in enzyme inhibition profiles, binding kinetics, and mechanisms of action. Even minor structural variations within this class translate into distinct biological outcomes, as demonstrated by divergent IC50 values for acetylcholinesterase (AChE) and protein-tyrosine phosphatase 1B (PTP1B), as well as opposing inhibition modalities (e.g., competitive vs. non-competitive) for key enzymes like tyrosinase [1]. Furthermore, Cannabisin-B's unique ability to induce autophagic cell death via AKT/mTOR pathway inhibition, a mechanism not uniformly shared by its analogs, underscores the critical need for compound-specific procurement in mechanistic studies [2].

Quantitative Differentiation of Cannabisin-B: A Comparative Evidence Guide for Informed Procurement


Superior AChE Inhibitory Potency vs. Most Cannabisins: A Cross-Study Comparative Analysis

Cannabisin-B demonstrates a stronger inhibitory effect on acetylcholinesterase (AChE) compared to the majority of its structural analogs. At a concentration of 0.1 mg/mL, Cannabisin-B achieves 51.99% inhibition of AChE, which is markedly higher than the inhibition observed for Cannabisin A (47.13%), Cannabisin C (42.89%), Cannabisin D (13.97%), Cannabisin E (11.17%), and Grossamide (22.42%) [1]. This places Cannabisin-B as a more potent AChE inhibitor among the characterized hempseed lignanamides, although it is less potent than 3,3'-demethyl-grossamide (87.37%) and N-trans-caffeoyltyramine (83.28%) [1]. For researchers investigating cholinergic dysfunction, this differential potency profile makes Cannabisin-B a preferred tool compound over many of its less active analogs.

Alzheimer's Disease Neuroprotection Cholinesterase Inhibition

Cannabisin-B Exhibits Potent PTP1B Inhibition with a Sub-Micromolar IC50, Distinct from Cannabisin-A

In a direct head-to-head study, Cannabisin-B (CB) inhibited protein-tyrosine phosphatase 1B (PTP1B) with an IC50 value of 0.84 μM, while its closest analog, Cannabisin-A (CA), demonstrated a more potent IC50 of 0.37 μM [1]. Beyond potency, the compounds exhibited distinct inhibition kinetics: CA acted as a competitive-dominant inhibitor, whereas CB functioned as a mixed-type inhibitor, suggesting different interactions with the PTP1B catalytic site [1]. Molecular dynamics simulations confirmed that both compounds form stable binding interactions with key catalytic-site residues (Asp48, Asp181, Arg221, Phe182) [1].

Type 2 Diabetes Metabolic Syndrome Insulin Resistance

Cannabisin-B Acts as a Competitive Inhibitor of Tyrosinase, in Contrast to Cannabisin-A's Non-Competitive Mechanism

Cannabisin-B and Cannabisin-A, two of the most potent tyrosinase inhibitors among nine phenylpropionamides isolated from hemp seed husk, exhibit fundamentally different mechanisms of enzyme inhibition [1]. Computational chemistry and kinetic analyses revealed that Cannabisin-B acts as a competitive inhibitor of tyrosinase, while Cannabisin-A functions as a non-competitive inhibitor [1]. This mechanistic divergence implies that these compounds bind to distinct sites on the enzyme, with Cannabisin-B competing for the active site and Cannabisin-A binding to an allosteric site.

Melanogenesis Cosmeceuticals Hyperpigmentation

Cannabisin-B Induces Autophagic Cell Death in HepG2 Cells via AKT/mTOR Pathway Inhibition

Cannabisin-B significantly inhibits the proliferation of HepG2 human hepatoblastoma cells by inducing autophagic cell death rather than typical apoptosis [1]. This effect was completely abolished by pre-treatment with the autophagy inhibitor 3-methyladenine (3-MA), confirming that autophagy is the primary mechanism of cell death [1]. Additionally, Cannabisin-B induces S phase cell cycle arrest in a dose-dependent manner and inhibits survival signaling by blocking the activation of AKT and downstream mTOR targets [1]. While class-level inference suggests other cannabisins may share some activity, this specific autophagic mechanism and pathway engagement have been rigorously demonstrated for Cannabisin-B.

Hepatoblastoma Autophagy Cancer Chemoprevention

Validated Application Scenarios for Cannabisin-B Based on Comparative Evidence


Neurodegenerative Disease Research: Prioritized AChE Inhibitor for Cholinergic Dysfunction Studies

Given its superior AChE inhibitory activity (51.99% at 0.1 mg/mL) compared to Cannabisin A, C, D, E, and Grossamide, Cannabisin-B is the preferred choice among mid-potency cannabisins for in vitro screening assays aimed at identifying compounds that modulate cholinergic signaling [1]. This is particularly relevant for Alzheimer's disease and related dementia research.

Metabolic Disorder Research: A Mixed-Type PTP1B Inhibitor for Investigating Insulin and Leptin Signaling

Cannabisin-B's distinct mixed-type inhibition of PTP1B (IC50 0.84 μM) makes it a valuable tool for studying the nuances of PTP1B pharmacology, particularly in contexts where substrate competition may limit the efficacy of purely competitive inhibitors like Cannabisin-A [1]. It is suitable for in vitro and ex vivo studies of insulin resistance and type 2 diabetes.

Melanogenesis and Cosmeceutical Research: A Competitive Tyrosinase Inhibitor for Mechanistic Studies

For researchers investigating melanin production and developing anti-hyperpigmentation agents, Cannabisin-B's competitive inhibition mechanism offers a distinct pharmacological profile compared to the non-competitive inhibitor Cannabisin-A [1]. This makes Cannabisin-B the appropriate compound for studies focusing on active site interactions and substrate competition.

Hepatoblastoma Chemoprevention Research: A Validated Inducer of Autophagic Cell Death

Cannabisin-B is a rigorously validated tool compound for inducing autophagic cell death via AKT/mTOR pathway inhibition in HepG2 cells [1]. Its well-characterized mechanism, confirmed by 3-MA rescue experiments, makes it an essential reference standard for high-throughput screening and pathway dissection in liver cancer research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cannabisin-B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.